molecular formula C5H6O2 B14485323 4,5-Epoxy-2-pentenal CAS No. 25073-24-9

4,5-Epoxy-2-pentenal

Cat. No.: B14485323
CAS No.: 25073-24-9
M. Wt: 98.10 g/mol
InChI Key: MCZFDRQUPJCHON-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. This process involves the use of oxidizing agents to introduce the epoxide group into the cyclopentadiene structure . Another method involves the selective cyclization of 4,5-epoxy alcohols to form tetrahydropyrans .

Industrial Production Methods: In industrial settings, the catalytic hydrogenation of this compound is performed using palladium and nickel catalysts. This method yields various products, including 4,5-epoxypentanal, 2-hydroxytetrahydropyran, and 1,5-pentadiol .

Chemical Reactions Analysis

Types of Reactions: 4,5-Epoxy-2-pentenal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Epoxy-2-pentenal has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 4,5-Epoxy-2-heptenal
  • 4,5-Epoxy-2-decenal
  • 4-oxo-2-pentenal

Comparison: 4,5-Epoxy-2-pentenal is unique due to its specific molecular structure, which includes both an epoxide and an aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

CAS No.

25073-24-9

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

(E)-3-(oxiran-2-yl)prop-2-enal

InChI

InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+

InChI Key

MCZFDRQUPJCHON-OWOJBTEDSA-N

Isomeric SMILES

C1C(O1)/C=C/C=O

Canonical SMILES

C1C(O1)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.